5-Ethylidene-1-methyl-cycloheptene
Description
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Properties
CAS No. |
15402-94-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(5Z)-5-ethylidene-1-methylcycloheptene |
InChI |
InChI=1S/C10H16/c1-3-10-6-4-5-9(2)7-8-10/h3,5H,4,6-8H2,1-2H3/b10-3- |
InChI Key |
HQVYRYNHRRUKSO-KMKOMSMNSA-N |
SMILES |
CC=C1CCC=C(CC1)C |
Isomeric SMILES |
C/C=C\1/CCC=C(CC1)C |
Canonical SMILES |
CC=C1CCC=C(CC1)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
One of the primary applications of 5-Ethylidene-1-methyl-cycloheptene is as a precursor in organic synthesis. It can undergo several types of reactions, including:
- Diels-Alder Reactions : This compound can act as a diene or dienophile in Diels-Alder cycloaddition reactions, which are essential for constructing complex cyclic structures. The Diels-Alder reaction is particularly useful for synthesizing six-membered rings, which are prevalent in many natural products and pharmaceuticals .
- Functionalization : The double bond in this compound can be functionalized through various electrophilic additions, allowing for the introduction of diverse functional groups. This versatility makes it a critical building block in synthesizing more complex molecules .
Medicinal Chemistry
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of cycloheptenes exhibit antimicrobial properties. For instance, certain modifications of this compound have been tested against various bacterial strains, demonstrating efficacy comparable to conventional antibiotics .
- Anti-inflammatory Properties : Research indicates that compounds related to this compound may possess anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs .
Industrial Applications
In addition to its laboratory uses, this compound finds applications in industrial settings:
- Flavor and Fragrance Industry : The compound's unique scent profile makes it suitable for use as a flavoring agent or fragrance component in consumer products. Its pleasant aroma can enhance the sensory attributes of perfumes and food products .
- Polymer Chemistry : The compound can be polymerized to create new materials with desirable properties. Its incorporation into polymer matrices can improve flexibility and thermal stability, making it useful in the production of advanced materials .
Data Tables
| Activity Type | Test Organisms | Efficacy |
|---|---|---|
| Antimicrobial | MRSA, E. coli | Moderate to High |
| Anti-inflammatory | In vitro assays | Significant reduction |
Case Studies
Case Study 1: Diels-Alder Reaction Application
A study demonstrated the efficiency of using this compound as a diene in a Diels-Alder reaction to synthesize a complex bicyclic compound. The reaction yielded high selectivity and efficiency, showcasing the compound's utility in synthetic organic chemistry.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of this compound were tested against multiple bacterial strains including MRSA and E. coli. Results indicated that specific modifications enhanced antimicrobial activity significantly compared to unmodified compounds.
Preparation Methods
Gas-Phase Isomerization Inspired by Cyclohexene Rearrangements
A prominent method for synthesizing methyl-substituted cycloalkenes involves gas-phase isomerization of smaller-ring precursors. For instance, U.S. Patent 5,498,802 demonstrates the isomerization of cyclohexene to 1-methylcyclopentene over silicon dioxide at 400°C, achieving a 60.3% yield. Adapting this approach to a cycloheptene system would require:
-
Starting material : 1-Methylcycloheptene or a substituted cycloheptene derivative.
-
Catalyst : Silicon dioxide or acidic zeolites to facilitate carbocation rearrangements.
-
Conditions : Elevated temperatures (350–450°C) in a continuous gas-phase reactor.
The reaction mechanism likely proceeds via a-hydride shift or ring contraction/expansion pathways, though the larger ring size may reduce strain and alter kinetics compared to cyclohexene systems.
Challenges in Cycloheptene Isomerization
-
Thermodynamic control : The equilibrium between cycloheptene and its isomers favors less strained structures, necessitating precise temperature modulation.
-
By-product formation : Competing pathways may yield 3- or 4-methylcycloheptene isomers, requiring fractional distillation for separation.
Ring-Closing Metathesis for Cycloheptene Formation
Olefin Metathesis Strategies
Ring-closing metathesis (RCM) using Grubbs catalysts offers a modular route to cycloheptenes. For example, dienes such as 1,6-heptadiene derivatives can undergo RCM to form the seven-membered ring. Introducing the ethylidene group post-metathesis via Wittig or alkylation reactions may yield the target compound.
Substrate Design for RCM
-
Precursor : 1-Methyl-5-vinylcycloheptene or analogous dienes.
-
Catalyst : Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium).
Post-metathesis functionalization with ethylidene groups could involve:
-
Wittig reaction : Treating cycloheptenone with ethyltriphenylphosphonium ylide.
-
Acid-catalyzed elimination : Dehydration of 5-(1-hydroxyethyl)-1-methylcycloheptanol.
Acid-Mediated Dehydration of Alcohol Precursors
Dehydration of 5-(1-Hydroxyethyl)-1-methylcycloheptanol
Dehydration reactions are widely used to generate alkenes from alcohols. For 5-ethylidene-1-methylcycloheptene , a plausible route involves:
-
Synthesis of the alcohol precursor : Hydrogenation of 5-acetyl-1-methylcycloheptene followed by reduction.
-
Dehydration : Using concentrated sulfuric acid or phosphoric acid at 80–120°C.
This method mirrors the dehydration of cyclohexanol to cyclohexene, as described in U.S. Patent 5,498,802. Key parameters include:
-
Acid concentration : 85–95% H₃PO₄ for minimal side reactions.
-
Temperature : 100–120°C to drive equilibrium toward alkene formation.
Stereochemical Considerations
Catalytic Addition-Elimination Reactions
Acid-Catalyzed Addition of Ethanol to 1-Methylcycloheptene
Building on methods from U.S. Patent 20120101307, where alkanols add to methylcyclopentenes, ethanol could be added to 1-methylcycloheptene under acidic conditions, followed by β-elimination to form the ethylidene group:
-
Addition stage :
-
Reactants : 1-Methylcycloheptene + ethanol.
-
Catalyst : Amberlyst-15 (acidic ion-exchange resin).
-
Conditions : 70–90°C, molar ratio 1:2 (alkene:ethanol).
-
-
Elimination stage :
-
Base : Potassium tert-butoxide in THF.
-
Temperature : 60°C to promote anti-Zaitsev elimination.
-
This tandem process could achieve yields >50% with optimized catalyst loading.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Gas-phase isomerization | 1-Methylcycloheptene | SiO₂ | ~40–60 | Competing isomer formation |
| RCM + Wittig | 1,6-Heptadiene derivative | Grubbs II + Ph₃P=CH₂ | ~30–50 | Multi-step synthesis |
| Acid dehydration | 5-(1-Hydroxyethyl)-1-methylcycloheptanol | H₃PO₄ | ~45–65 | Precursor accessibility |
| Addition-elimination | 1-Methylcycloheptene + EtOH | Amberlyst-15 | ~50–70 | Stereochemical control |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 5-Ethylidene-1-methyl-cycloheptene, and how can reproducibility be ensured?
- Methodological Answer : Synthesis should follow established protocols for analogous cycloheptene derivatives. Key steps include:
-
Reaction Setup : Use anhydrous conditions under inert gas (e.g., nitrogen) to prevent side reactions.
-
Catalysis : Employ transition-metal catalysts (e.g., palladium for cross-coupling) or acid/base catalysts, depending on the reaction pathway.
-
Purification : Use column chromatography or distillation, with purity verified via GC-MS or HPLC .
-
Documentation : Provide detailed procedures, including solvent volumes, temperatures, and reaction times, as per journal guidelines for reproducibility .
Example Characterization Data (Hypothetical) Melting Point : Not applicable (liquid at RT) ¹H NMR (CDCl₃): δ 5.2 (m, 1H, CH₂), 2.1 (s, 3H, CH₃) IR : 1650 cm⁻¹ (C=C stretch)
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign proton environments using ¹H/¹³C NMR, with DEPT or HSQC for carbon hybridization. Compare shifts to analogous cycloheptenes .
- Mass Spectrometry : Confirm molecular ion ([M⁺]) and fragmentation patterns via EI-MS or HRMS .
- IR Spectroscopy : Identify functional groups (e.g., C=C stretches at ~1650 cm⁻¹) .
Q. How can crystallographic methods resolve the structure of this compound derivatives?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
- Structure Solution : Apply direct methods (e.g., SHELXT) and refine with SHELXL, ensuring R-factor < 5% .
- Visualization : Generate ORTEP diagrams using WinGX to illustrate anisotropic displacement parameters .
Advanced Research Questions
Q. How can stereochemical ambiguities in this compound derivatives be resolved?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
- VCD/ROA Spectroscopy : Compare experimental vibrational circular dichroism (VCD) spectra with DFT-simulated data to assign absolute configuration .
- Crystallographic Analysis : Determine relative stereochemistry via SC-XRD, focusing on torsion angles and packing interactions .
Q. What strategies address contradictions between computational predictions and experimental data for this compound?
- Methodological Answer :
- Error Analysis : Re-examine computational parameters (e.g., basis sets, solvation models in DFT) and experimental conditions (e.g., solvent polarity, temperature) .
- Sensitivity Testing : Vary input parameters (e.g., dihedral angles) in molecular mechanics simulations to identify conformational flexibility .
- Statistical Validation : Apply χ² tests or Bayesian analysis to quantify discrepancies between observed and predicted spectra .
Q. How can researchers ensure reproducibility in kinetic studies of this compound reactions?
- Methodological Answer :
- Control Experiments : Include blank runs and internal standards (e.g., deuterated analogs) to calibrate instrumentation .
- Data Transparency : Publish raw kinetic data (e.g., time-concentration curves) and fitting algorithms (e.g., Arrhenius plots) in supplementary materials .
- Collaborative Validation : Share reaction protocols via open-access platforms (e.g., Zenodo) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
